molecular formula C20H14ClN5O3S B4968437 2-{2-[(4E)-1-[4-(4-CHLOROPHENYL)-1,3-THIAZOL-2-YL]-3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]HYDRAZIN-1-YL}BENZOIC ACID

2-{2-[(4E)-1-[4-(4-CHLOROPHENYL)-1,3-THIAZOL-2-YL]-3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]HYDRAZIN-1-YL}BENZOIC ACID

Cat. No.: B4968437
M. Wt: 439.9 g/mol
InChI Key: ZAPGGIKMLKIRBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{2-[(4E)-1-[4-(4-CHLOROPHENYL)-1,3-THIAZOL-2-YL]-3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]HYDRAZIN-1-YL}BENZOIC ACID is a complex organic compound that features a unique structure combining a benzoic acid moiety with a thiazole and pyrazole ring system

Preparation Methods

The synthesis of 2-{2-[(4E)-1-[4-(4-CHLOROPHENYL)-1,3-THIAZOL-2-YL]-3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]HYDRAZIN-1-YL}BENZOIC ACID typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Thiazole Ring: Starting with 4-chlorobenzaldehyde and thiourea, the thiazole ring is formed through a cyclization reaction.

    Synthesis of the Pyrazole Ring: The thiazole intermediate is then reacted with hydrazine and an appropriate diketone to form the pyrazole ring.

    Coupling with Benzoic Acid: The final step involves coupling the pyrazole-thiazole intermediate with benzoic acid under acidic or basic conditions to yield the target compound.

Industrial production methods may involve optimization of these steps to improve yield and purity, including the use of catalysts and controlled reaction conditions.

Chemical Reactions Analysis

2-{2-[(4E)-1-[4-(4-CHLOROPHENYL)-1,3-THIAZOL-2-YL]-3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]HYDRAZIN-1-YL}BENZOIC ACID undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the reduction of the carbonyl group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, using reagents like sodium methoxide.

Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, and reducing agents. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-{2-[(4E)-1-[4-(4-CHLOROPHENYL)-1,3-THIAZOL-2-YL]-3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]HYDRAZIN-1-YL}BENZOIC ACID has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an anti-inflammatory and anticancer agent due to its unique structure and biological activity.

    Material Science: It is explored for use in the development of new materials with specific electronic and optical properties.

    Biological Studies: The compound is used in various biological assays to study its effects on cellular processes and pathways.

Mechanism of Action

The mechanism of action of 2-{2-[(4E)-1-[4-(4-CHLOROPHENYL)-1,3-THIAZOL-2-YL]-3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]HYDRAZIN-1-YL}BENZOIC ACID involves interaction with specific molecular targets and pathways. It is believed to exert its effects by:

    Inhibiting Enzymes: The compound may inhibit key enzymes involved in inflammatory and cancer pathways.

    Modulating Receptors: It may interact with cellular receptors, altering signal transduction and cellular responses.

    Inducing Apoptosis: The compound can induce programmed cell death in cancer cells, contributing to its anticancer activity.

Comparison with Similar Compounds

2-{2-[(4E)-1-[4-(4-CHLOROPHENYL)-1,3-THIAZOL-2-YL]-3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]HYDRAZIN-1-YL}BENZOIC ACID can be compared with similar compounds such as:

    2-{2-[(4E)-1-[4-(4-METHOXYPHENYL)-1,3-THIAZOL-2-YL]-3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]HYDRAZIN-1-YL}BENZOIC ACID: This compound has a methoxy group instead of a chloro group, which may alter its chemical and biological properties.

    2-{2-[(4E)-1-[4-(4-FLUOROPHENYL)-1,3-THIAZOL-2-YL]-3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]HYDRAZIN-1-YL}BENZOIC ACID: The presence of a fluorine atom can significantly impact the compound’s reactivity and biological activity.

The uniqueness of this compound lies in its specific combination of functional groups and ring systems, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

2-[[2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-methyl-3-oxo-1H-pyrazol-4-yl]diazenyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14ClN5O3S/c1-11-17(24-23-15-5-3-2-4-14(15)19(28)29)18(27)26(25-11)20-22-16(10-30-20)12-6-8-13(21)9-7-12/h2-10,25H,1H3,(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAPGGIKMLKIRBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(N1)C2=NC(=CS2)C3=CC=C(C=C3)Cl)N=NC4=CC=CC=C4C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14ClN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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